1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Description
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine (FSZ) is a guanidine derivative with the molecular formula C₁₃H₁₇F₃N₄ and a molecular weight of 298.30 g/mol . Its structure features a phenyl ring substituted with a trifluoromethyl group at position 5, a piperidin-4-yl group at position 3, and a guanidine moiety at position 1. Guanidine’s high basicity (pKa ~13) facilitates strong hydrogen bonding, making FSZ a candidate for targeting enzymes or receptors with acidic residues .
Properties
Molecular Formula |
C13H17F3N4 |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-5-9(8-1-3-19-4-2-8)6-11(7-10)20-12(17)18/h5-8,19H,1-4H2,(H4,17,18,20) |
InChI Key |
SVJLJEMEWHBCNB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-0314; BI 0314; BI0314; |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for BI-0314 are not explicitly detailed in the available literature. the compound is typically prepared through a series of organic synthesis steps involving the formation of its core structure and subsequent functionalization . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BI-0314 undergoes various chemical reactions, primarily focusing on its interaction with the active phosphatase domain of STEP. The compound binds to the active site and upregulates the catalytic activity of STEP by approximately 60% at a concentration of 500 micromolar . The major product formed from this reaction is the activated STEP enzyme, which can then dephosphorylate its target substrates.
Scientific Research Applications
BI-0314 has significant scientific research applications, particularly in the field of neuroscience and central nervous system (CNS) disorders. The compound’s ability to selectively activate STEP makes it a valuable tool for studying the role of STEP in various cellular processes and disease states . Additionally, BI-0314 can be used as a starting point for the development of selective STEP activators, which may have therapeutic potential for CNS disorders .
Mechanism of Action
BI-0314 exerts its effects by binding to the active phosphatase domain of STEP, thereby upregulating its catalytic activity . The binding occurs at a remote site approximately 20 angstroms away from the active phosphatase site, which has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . This allosteric binding leads to long-range conformational changes that enhance the catalytic activity of STEP .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Chloro/Methylthio Groups
FSZ’s trifluoromethyl group distinguishes it from analogs like 1-amino-2-[4-chloro-5-R1-2-(R2-methylthio)benzenesulfonyl]guanidine (). The trifluoromethyl group’s electron-withdrawing nature enhances stability and binding affinity compared to chloro or methylthio substituents, which are less electronegative and more prone to metabolic oxidation . For example, chloro groups may reduce solubility due to increased hydrophobicity, whereas trifluoromethyl balances lipophilicity and polarity .
Piperidinyl vs. Bulky Alkyl/Aryl Substituents
FSZ’s piperidinyl group contrasts with bulkier substituents in compounds like 1-[1-(3,3-diphenylpropyl)-piperidin-4-yl]-2-hydroxy-1-alkyl-3-[(methylsulfonyl)heteroaryl]guanidine (). The diphenylpropyl chain in the latter increases lipophilicity but may hinder membrane permeability or receptor access due to steric bulk. Piperidine’s smaller size and nitrogen atom improve solubility and enable interactions with biological targets (e.g., ion channels or kinases) .
Guanidine vs. Amine or Sulfonamide Moieties
FSZ’s guanidine group provides stronger hydrogen-bonding capacity compared to amines or sulfonamides in analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine ().
Structural and Functional Comparison Table
Research Findings and Implications
- Receptor Binding: FSZ’s trifluoromethyl and guanidine groups synergize to target enzymes like tyrosine-protein phosphatase non-receptor type 5 (PTPN5), as suggested by its interaction data in . In contrast, benzaldehyde derivatives (e.g., FT0, FT1) with phenoxy substituents bind transthyretin but lack guanidine’s charge-based interactions .
- Synthetic Accessibility : FSZ’s synthesis () avoids harsh conditions required for sulfonamide or chloro derivatives (), improving scalability.
- Drug Likeness : FSZ’s moderate logP (predicted ~2.5) and polar surface area (~80 Ų) align with Lipinski’s rules, unlike bulkier analogs (), which may have poor bioavailability .
Biological Activity
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, also referred to as BI-0314, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and cancer research. This article delves into the compound's biological mechanisms, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H17F3N4
- Molecular Weight : 286.30 g/mol
- IUPAC Name : 2-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
- Solubility : Soluble in DMSO
- Appearance : Solid powder with >98% purity
This compound primarily functions by binding to the active site of the STEP (striatum-enriched protein tyrosine phosphatase), thereby enhancing its catalytic activity by approximately 60% at a concentration of 500 µM. This selective activation is significant as it does not influence other tyrosine phosphatases such as PTP1B and TCPTP, making it a valuable tool for studying cellular processes in various disease states, particularly those related to the central nervous system (CNS) disorders .
Neuroscience Applications
Research indicates that BI-0314 may play a role in modulating synaptic plasticity and neuronal signaling pathways, which are crucial for cognitive functions. Its ability to selectively enhance STEP activity suggests potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia, where dysregulation of phosphatase activity is observed .
Anticancer Potential
Recent studies have explored the anticancer properties of piperidine derivatives, including BI-0314. In vitro assays demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism appears to involve enhanced interaction with cellular targets due to the compound's unique trifluoromethyl group, which may increase lipophilicity and bioavailability.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
